molecular formula C17H13NO4 B12913483 2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid CAS No. 74588-83-3

2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid

Cat. No.: B12913483
CAS No.: 74588-83-3
M. Wt: 295.29 g/mol
InChI Key: CWAMIPKIMODQSA-UHFFFAOYSA-N
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Description

2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid is a compound belonging to the class of organic compounds known as indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. This reaction yields the corresponding tricyclic indole in good yield . Another method involves N-alkylation of 7-methoxy-2-methylindole followed by trichloroacetylation and hydrolysis .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, catalytic processes, and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

    5-Methoxy-2-methylindole: Used in the synthesis of indolylquinoxalines and other complex molecules.

    1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid: Another indole derivative with potential biological activity

Uniqueness

2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

74588-83-3

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

2-benzoyl-5-methoxy-1H-indole-3-carboxylic acid

InChI

InChI=1S/C17H13NO4/c1-22-11-7-8-13-12(9-11)14(17(20)21)15(18-13)16(19)10-5-3-2-4-6-10/h2-9,18H,1H3,(H,20,21)

InChI Key

CWAMIPKIMODQSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2C(=O)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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